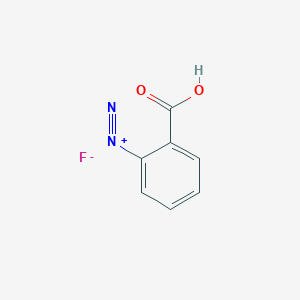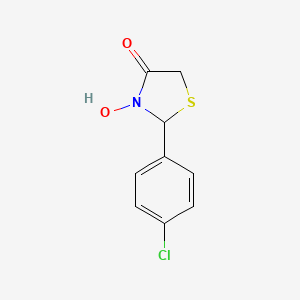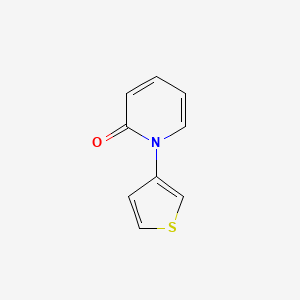
2(1H)-Pyridinone, 1-(3-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 1-(3-thienyl)- is an organic compound that features a pyridinone ring substituted with a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(3-thienyl)- typically involves the reaction of a pyridinone derivative with a thienyl-containing reagent. One common method is the condensation reaction between 2-pyridone and 3-thiophenecarboxaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 1-(3-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 1-(3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
2(1H)-Pyridinone, 1-(3-thienyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 1-(3-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
- 2(1H)-Pyridinone, 1-(2-thienyl)-
- 2(1H)-Pyridinone, 1-(4-thienyl)-
- 2(1H)-Pyridinone, 1-(3-furyl)-
Uniqueness
2(1H)-Pyridinone, 1-(3-thienyl)- is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This positioning can result in distinct chemical behavior and biological activity compared to its analogs, making it a valuable compound for various applications.
属性
CAS 编号 |
103110-39-0 |
|---|---|
分子式 |
C9H7NOS |
分子量 |
177.22 g/mol |
IUPAC 名称 |
1-thiophen-3-ylpyridin-2-one |
InChI |
InChI=1S/C9H7NOS/c11-9-3-1-2-5-10(9)8-4-6-12-7-8/h1-7H |
InChI 键 |
CVPHHXRPSPTDQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


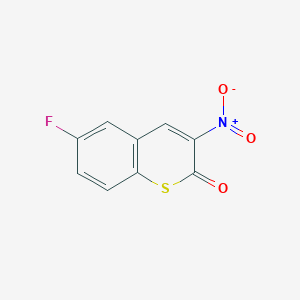
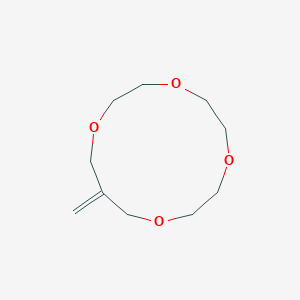
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
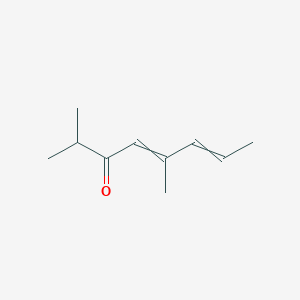
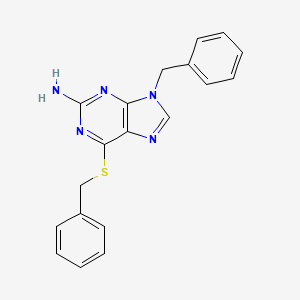
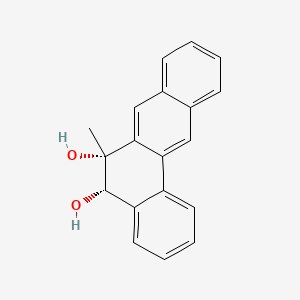
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
